Gas Chromatographic Retention Index (Kováts) Distinction Between (E)-10-Dodecen-1-ol and Its Geometric Isomer (Z)-10-Dodecen-1-ol
(E)-10-Dodecen-1-ol (E10-12OH) can be unambiguously resolved from its geometric isomer, (Z)-10-dodecen-1-ol (Z10-12OH), by gas chromatography on both non-polar and polar stationary phases [1]. Under identical temperature-programmed conditions on a DB-5 column (30 m × 0.25 mm × 0.25 μm film, 100°C to 275°C at 5 K/min), the Kováts retention index (KI) of (E)-10-dodecen-1-ol is 1478, whereas (Z)-10-dodecen-1-ol elutes at KI 1490, yielding a ΔKI of 12 units [2]. On a polar DB-Wax column under the same temperature program, the separation is even larger: (E)-10-dodecen-1-ol at KI 2035 versus (Z)-10-dodecen-1-ol at KI 2054, a ΔKI of 19 units [2]. These differences exceed the threshold for unambiguous isomer assignment (ΔKI ≥ 5–10 units on DB-5), confirming that the two isomers are not co-eluting impurities of each other [2].
| Evidence Dimension | Kováts Retention Index — Non-polar column (DB-5) |
|---|---|
| Target Compound Data | KI = 1478 (DB-5, temperature-programmed) |
| Comparator Or Baseline | (Z)-10-Dodecen-1-ol: KI = 1490 (DB-5, temperature-programmed) |
| Quantified Difference | ΔKI = 12 (E-isomer elutes earlier) |
| Conditions | DB-5 column, 30 m × 0.25 mm × 0.25 μm, 100°C (1 min) → 5 K/min → 275°C (3 min), per Marques et al. 2000 |
Why This Matters
Researchers and QC analysts can use these Kováts indices to verify the stereochemical purity of purchased 10-dodecen-1-ol and to detect (Z)-isomer contamination, which is critical because even small amounts of the (Z)-isomer can antagonize behavioral activity in certain target species.
- [1] NIST Chemistry WebBook. 10-Dodecenol. Gas Chromatography section. Van Den Dool and Kratz RI, non-polar column, temperature ramp. Data compiled by NIST Mass Spectrometry Data Center. View Source
- [2] De Marques, F.A., McElfresh, J.S., and Millar, J.G. 2000. Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends. Journal of the Brazilian Chemical Society 11:592-599. View Source
